molecular formula C22H16FN3O3S B4352951 Methyl 7-(2-fluorophenyl)-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 7-(2-fluorophenyl)-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B4352951
M. Wt: 421.4 g/mol
InChI Key: JKBNEDHZNKUZLA-UHFFFAOYSA-N
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Description

Methyl 7-(2-fluorophenyl)-2-mercapto-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a fluorophenyl group, a mercapto group, and a methylphenyl group. Pyrido[2,3-d]pyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of Methyl 7-(2-fluorophenyl)-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Methyl 7-(2-fluorophenyl)-2-mercapto-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common reagents used in these reactions include palladium catalysts, boronic acids, thiol reagents, oxidizing agents, and reducing agents. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds.

Scientific Research Applications

Methyl 7-(2-fluorophenyl)-2-mercapto-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-(2-fluorophenyl)-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as dihydrofolate reductase (DHFR), which is essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides . By inhibiting DHFR, this compound disrupts DNA and RNA synthesis, leading to cell death. Additionally, it may modulate inflammatory pathways by inhibiting the NF-kB pathway and reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Methyl 7-(2-fluorophenyl)-2-mercapto-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:

    Pyrido[2,3-d]pyrimidine-2,4-diamine: Known for its anticancer activity by inhibiting DHFR.

    Pyrido[2,3-d]pyrimidine-5-carboxamide: Studied for its anti-inflammatory and neuroprotective effects.

    Pyrido[2,3-d]pyrimidine-4-thione: Investigated for its antimicrobial properties.

The uniqueness of Methyl 7-(2-fluorophenyl)-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

methyl 7-(2-fluorophenyl)-1-(3-methylphenyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O3S/c1-12-6-5-7-13(10-12)26-19-18(20(27)25-22(26)30)15(21(28)29-2)11-17(24-19)14-8-3-4-9-16(14)23/h3-11H,1-2H3,(H,25,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBNEDHZNKUZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=CC(=N3)C4=CC=CC=C4F)C(=O)OC)C(=O)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 7-(2-fluorophenyl)-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
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Methyl 7-(2-fluorophenyl)-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
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Methyl 7-(2-fluorophenyl)-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
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Methyl 7-(2-fluorophenyl)-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 7-(2-fluorophenyl)-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 6
Methyl 7-(2-fluorophenyl)-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

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